molecular formula C15H12O2 B2484724 4-Phenylcubane-1-carboxylic acid CAS No. 145193-70-0

4-Phenylcubane-1-carboxylic acid

Cat. No.: B2484724
CAS No.: 145193-70-0
M. Wt: 224.259
InChI Key: LJLPNVAQAJEIJB-UQRDNLRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcubane-1-carboxylic acid is a unique organic compound characterized by a cubane core structure with a phenyl group and a carboxylic acid functional group attached. The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound. The phenyl group adds aromaticity, while the carboxylic acid group provides reactivity typical of carboxylic acids.

Scientific Research Applications

4-Phenylcubane-1-carboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcubane-1-carboxylic acid typically involves the construction of the cubane core followed by functionalization. One common method is the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes. This process can be carried out under mild conditions compatible with other oxidizable functional groups, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production methods for carboxylic acids often involve the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be prepared by the reaction of alkyl halides with cyanide ions .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcubane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: Conversion to other functional groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction.

Mechanism of Action

The mechanism of action of 4-Phenylcubane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function. The cubane core provides a rigid framework that can affect the spatial arrangement of interacting molecules, potentially leading to unique biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Phenylcubane-1-carboxylic acid is unique due to its cubane core, which imparts high strain and rigidity, leading to distinct chemical and physical properties compared to other carboxylic acids. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-phenylcubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLPNVAQAJEIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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